molecular formula C13H13NO4 B2445527 2-(1-methyl-1H-indol-3-yl)succinic acid CAS No. 92029-66-8

2-(1-methyl-1H-indol-3-yl)succinic acid

Cat. No.: B2445527
CAS No.: 92029-66-8
M. Wt: 247.25
InChI Key: ZJEBCRUNWSUUJA-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)succinic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)succinic acid typically involves the reaction of 1-methylindole with succinic anhydride under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production methods for indole derivatives often involve multi-step synthesis processes that include the use of catalysts and specific reaction conditions to optimize yield and purity. The use of green chemistry principles, such as biocatalysis and solvent-free reactions, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-indol-3-yl)succinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce halogenated or nitrated indole derivatives .

Scientific Research Applications

2-(1-methyl-1H-indol-3-yl)succinic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone involved in growth and development.

    1-methylindole-3-carboxaldehyde: Used in the synthesis of other indole derivatives.

    Indole-3-carbinol: Known for its anticancer properties.

Uniqueness

2-(1-methyl-1H-indol-3-yl)succinic acid is unique due to its specific structure, which combines the indole ring with a succinic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-(1-methylindol-3-yl)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-14-7-10(8-4-2-3-5-11(8)14)9(13(17)18)6-12(15)16/h2-5,7,9H,6H2,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEBCRUNWSUUJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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